molecular formula C14H27ClN2O2 B13895665 tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride

tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride

Cat. No.: B13895665
M. Wt: 290.83 g/mol
InChI Key: APOXIOCGQCNYFW-UHFFFAOYSA-N
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Description

tert-butyl N-(2-azaspiro[35]nonan-7-ylmethyl)carbamate;hydrochloride is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a spiro[35]nonane ring system, which is a bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to ensure the final product meets the required specifications for purity and quality .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the specific target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(2-azaspiro[3.5]nonan-7-yl)carbamate
  • tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride is unique due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination of features provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H27ClN2O2

Molecular Weight

290.83 g/mol

IUPAC Name

tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-8-11-4-6-14(7-5-11)9-15-10-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H

InChI Key

APOXIOCGQCNYFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2(CC1)CNC2.Cl

Origin of Product

United States

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